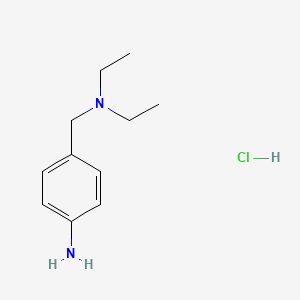

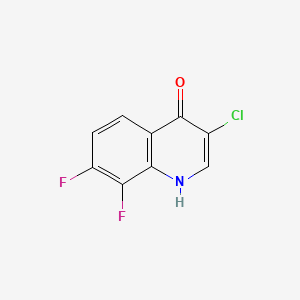

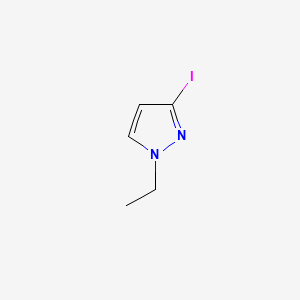

![molecular formula C11H13ClFN B598073 8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 1203683-74-2](/img/structure/B598073.png)

8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (FSDI) is a novel spirocyclic compound that has recently been investigated for its potential as a therapeutic agent. FSDI is a small molecule with a molecular weight of 375.9 g/mol and has a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. FSDI is a synthetic compound that is structurally related to the naturally occurring alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkaloid spirocyclic alkal

Scientific Research Applications

Bronchodilator Activity : A study on polycyclic N-heterocyclic compounds, including derivatives similar to 8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, showed significant bronchodilator activity. These compounds were synthesized through rearrangement reactions of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with α,ω-dibromoalkanes (Okuda, Yoshida, Hirota, & Sasaki, 2012).

Biological Activity Testing : Another research focused on the synthesis of spiro [4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-1'-substituted-2'-methyl-1'H-isoquinoline] for testing its biological activity. This compound is related to galanthamine and involved the application of the Bischler-Napieralski cyclization (Shirai, Yashiro, & Aoyama, 1972).

Antibacterial Agents : A study described the synthesis of an 'ofloxacin' type quinolone antibacterial agent incorporating a spiro cyclopropyl group, showcasing the use of this compound structure in developing new antibacterial compounds (Kiely, Schroeder, & Sesnie, 1988).

Antitubercular Pharmacophore Site : Research aimed at finding a new antitubercular pharmacophore site led to the synthesis of a series of novel 2,3',4'-tri-substituted-1,2-dihydro-4H,4'H- spiro(isoquinoline-3,5'-isoxazol)-4-ones. These compounds were tested for their antitubercular activity (Hadda et al., 2007).

Spiro Compound Synthesis : Another study focused on the synthesis of spiro compounds like spiro[cyclopropane-1,9′-[9H]fluorene]. The research explored the effects of aromatic substituents on cyclopropane geometry, which is relevant to the structure of this compound (Jason, Gallucci, & Ibers, 1981).

Antimicrobial and Antifungal Activities : A study on 3-substituted 1-cyanomethyl-3,4-dihydroisoquinolinium chlorides, related to the compound , showed weak antimicrobial and antifungal activities, with the most activity observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for compounds with a 3-spiro-cyclopentyl radical (Сурикова, Михайловский, & Одегова, 2014).

Properties

IUPAC Name |

8-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN.ClH/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11;/h1-3,13H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJCBXWMKGJOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC3=C2C=CC=C3F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745185 |

Source

|

| Record name | 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-74-2 |

Source

|

| Record name | 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

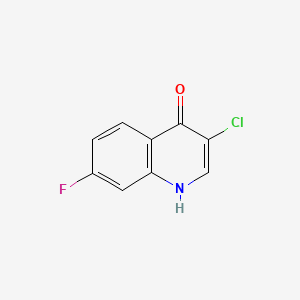

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)

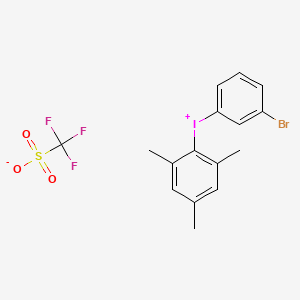

![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)

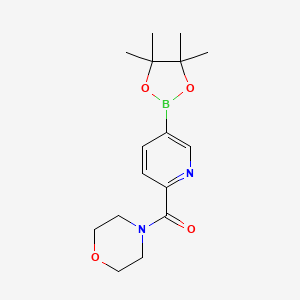

![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)